molecular formula C17H19BrMgO B14887312 4-(4-n-Butylphenoxymethyl)phenylmagnesium bromide

4-(4-n-Butylphenoxymethyl)phenylmagnesium bromide

Cat. No.: B14887312
M. Wt: 343.5 g/mol
InChI Key: VPUWAEFNQGBBOM-UHFFFAOYSA-M
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Description

4-(4-n-butylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is used in various chemical reactions due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(4-n-butylphenoxymethyl)phenylmagnesium bromide involves the reaction of 4-(4-n-butylphenoxymethyl)bromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Room temperature to reflux conditions.

    Time: Several hours to ensure complete reaction.

    Catalysts: Sometimes iodine is used to activate the magnesium.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

    Large-scale reactors: Equipped with inert gas purging systems.

    Continuous monitoring: To ensure the reaction proceeds efficiently.

    Purification: The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-n-butylphenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic addition: Reacts with carbonyl compounds to form alcohols.

    Substitution reactions: Can replace halides in organic compounds.

    Coupling reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl compounds: Aldehydes and ketones.

    Halides: Alkyl and aryl halides.

    Electrophiles: Such as carbon dioxide, epoxides, and nitriles.

    Conditions: Typically carried out in anhydrous conditions to prevent hydrolysis of the Grignard reagent.

Major Products

    Alcohols: From reactions with aldehydes and ketones.

    Hydrocarbons: From coupling reactions.

    Carboxylic acids: From reactions with carbon dioxide.

Scientific Research Applications

4-(4-n-butylphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications:

    Organic synthesis: As a key reagent in the formation of complex organic molecules.

    Pharmaceuticals: In the synthesis of drug intermediates.

    Material science: For the preparation of polymers and other advanced materials.

    Biological studies: As a tool to modify biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 4-(4-n-butylphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. The molecular targets include carbonyl groups, halides, and other electrophilic species.

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorobutoxy)phenylmagnesium bromide: Similar structure but with a fluorine atom.

    3-(4-morpholinylmethyl)phenylmagnesium bromide: Contains a morpholine group instead of a butyl group.

Uniqueness

4-(4-n-butylphenoxymethyl)phenylmagnesium bromide is unique due to its specific substituents, which provide distinct reactivity and selectivity in chemical reactions. Its butyl group offers different steric and electronic properties compared to other similar compounds, making it suitable for specific synthetic applications.

This detailed article provides a comprehensive overview of this compound, 025 M in THF, covering its preparation, reactions, applications, mechanism, and comparison with similar compounds

Properties

Molecular Formula

C17H19BrMgO

Molecular Weight

343.5 g/mol

IUPAC Name

magnesium;1-butyl-4-(phenylmethoxy)benzene;bromide

InChI

InChI=1S/C17H19O.BrH.Mg/c1-2-3-7-15-10-12-17(13-11-15)18-14-16-8-5-4-6-9-16;;/h5-6,8-13H,2-3,7,14H2,1H3;1H;/q-1;;+2/p-1

InChI Key

VPUWAEFNQGBBOM-UHFFFAOYSA-M

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC2=CC=[C-]C=C2.[Mg+2].[Br-]

Origin of Product

United States

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